

The Therapeutic Landscape of Benzoxazines: A Technical Guide for Drug Discovery

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Compound of Interest

3,4-dihydro-2H-1,4-benzoxazin-6ylmethanol

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Introduction: Benzoxazines are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring.[1] This privileged scaffold has garnered significant attention in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives.[2] [3] The versatility of the benzoxazine structure allows for numerous modifications, making it a valuable building block in the design and discovery of novel therapeutic agents.[2][3] Researchers have successfully synthesized and evaluated a multitude of benzoxazine derivatives, revealing potent antimicrobial, anticancer, anti-inflammatory, antiviral, and other pharmacological properties.[2][4] This guide provides an in-depth overview of the current understanding of benzoxazine compounds for therapeutic applications, focusing on quantitative data, experimental methodologies, and key biological pathways.

Therapeutic Applications of Benzoxazine Derivatives

Benzoxazine compounds have demonstrated efficacy across a broad spectrum of therapeutic areas. Their biological activity is often attributed to the unique structural and electronic properties conferred by the fused heterocyclic ring system.[4]

Antimicrobial Activity

Benzoxazine derivatives have shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.



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[4] The antimicrobial mechanism often involves the hydrophobic nature of polybenzoxazine surfaces, which can prevent microbial adhesion and biofilm formation.[5]

Antibacterial and Antifungal Data:



Compound/De rivative	Target Organism(s)	Activity Metric	Value	Reference
Thionated-1,3- benzoxazine	Various fungal strains	-	Comparable to fluconazole	[4]
1,3-benzoxazine with isoxazole group	Bacteria and Fungi	-	Remarkable action	[4]
2H-benzo[b][2] [4]oxazin-3(4H)- one derivative (4e)	E. coli, S. aureus, B. subtilis	-	Highest potency among tested	[6]
6,8-diisopropyl-2- methyl-2-(4- nitrophenyl)-2,3- dihydro-4H-1,3- benzoxazine-4- one	Candida albicans	Fungicidal activity	-	[7]
2-[5-(4- nitrophenyl)-1H- pyrazol-3-yl] phenol	Acinetobacter baumannii	Growth Inhibition (32 μg/ml)	43%	[7]
6,8- diisopropylspiro[1,3-benzoxazine- 2,1'- cyclohexan]-4(3 H)-one	Acinetobacter baumannii	Growth Inhibition (32 μg/ml)	27%	[7]
Urushiol-based benzoxazine polymer (URHP)	E. coli, S. aureus, V. alginolyticus, Bacillus sp.	Anti-adhesion	Effective prevention	[8]
BOZ-Ola	S. aureus	MIC / MBC	5 / 110 μg/mL	[5]



BOZ-Ola	E. coli	MIC / MBC	17 / 360 μg/mL	[5]
BOZ-Ola	P. aeruginosa	MIC / MBC	53 / 780 μg/mL	[5]

Anticancer Activity

The anticancer potential of benzoxazines is a significant area of research.[9][10] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, and some derivatives have been investigated for their ability to inhibit key enzymes involved in cancer progression, such as DNA topoisomerase I.[11][12]

Anticancer Activity Data:



Compound/De rivative	Cancer Cell Line	Activity Metric	Value	Reference
Ferrocenyl 1,3- benzoxazine (1)	HCC70 (breast cancer)	Potency	-	[4]
6-allyl-3-(furan-2- ylmethyl)-8- methoxy-3,4- dihydro-2H- benzo(e) (1,3)oxazine (5A)	Fibrosarcoma (in vivo)	Tumor weight reduction	Strongest activity among tested	[13]
Unspecified 1,4- benzoxazine derivatives	HepG2 (liver cancer)	IC50	109.13 μg/mL	[11]
Unspecified 1,4- benzoxazine derivatives	HdFn (normal human cells)	IC50	222.17 μg/mL	[11]
2-morpholino- substituted -1,3 benzoxazine (pyridine -3yl methoxy derivative L-27)	DNA-PK Inhibition	IC50	0.28 μΜ	[14]
BONC-013	Human Topoisomerase I Inhibition	-	77 times more effective than Camptothecin	[12]

Anti-inflammatory Activity

Several benzoxazine derivatives have been evaluated for their anti-inflammatory properties. [15][16] Their mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[17][18]

Anti-inflammatory and Analgesic Data:



Compound/De rivative	Assay	Activity Metric	Value	Reference
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][4] [7]oxazin-4-one (3d)	Rat Paw Edema	% Inhibition	62.61%	[15][19][20]
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][4] [7]oxazin-4-one (3d)	Acetic Acid- Induced Writhing	% Protection	62.36%	[15][19][20]
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][4] [7]oxazin-4-one (3d)	Gastrointestinal Toxicity	Ulcerogenicity Index	2.67	[15][19][20]
Various Benzo[a]phenox azines	COX-2 Inhibition	-	Significant inhibition at 100 µM	[18]

Antiviral Activity

Recent studies have highlighted the potential of benzoxazine-derived materials as broad-spectrum antiviral agents.[21] Benzoxazine monomer-derived carbon dots (BZM-CDs) have been shown to block viral infectivity by interacting directly with virions, thus preventing their entry into host cells.[14][21]

Antiviral Activity Data:



Compound/Derivati ve	Target Virus(es)	Mechanism	Reference
Benzoxazine monomer derived carbon dots (BZM- CDs)	Flaviviruses (JEV, Zika, Dengue), Non- enveloped viruses (PPV, AAV)	Binds to virion surface, impedes virus-cell interaction	[21][22]
Quinazolyl benzophenothiazines	Encephalomyocarditis virus, Newcastle disease virus	Significant inhibition of virus multiplication	[23]

Other Therapeutic Applications

The structural diversity of benzoxazines has led to their exploration in other therapeutic contexts:

- Antihypertensive Agents: Certain 1,3-benzoxazine derivatives act as potassium channel openers, leading to vasorelaxant and hypotensive effects.[24][25] For instance, 2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide (71) showed potent vasorelaxant activity with an EC50 of 0.14 μM.[24][25]
- Neuroprotective Agents: Derivatives of 1,4-benzoxazines have demonstrated protective
 effects in tissue culture models of neurodegeneration.[26] One compound, HSB-13, was
 found to inhibit GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs).[26]
- 5-HT3 Receptor Antagonists: Some benzoxazine compounds exhibit 5-HT3 receptor antagonistic activity, suggesting their potential use as antiemetics.[27]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols for the synthesis and biological evaluation of benzoxazine compounds.

General Synthesis of 1,3-Benzoxazine Derivatives



A common method for synthesizing 1,3-benzoxazine derivatives involves the Mannich reaction, which utilizes a phenol, a primary amine, and formaldehyde.[4]

- Reactant Preparation: A phenolic compound, a primary amine, and paraformaldehyde are dissolved in a suitable solvent (e.g., 1,4-dioxane).
- Reaction: The mixture is refluxed for a specified period (e.g., 3-4 hours).
- Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).
- Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography over silica gel, to yield the desired benzoxazine derivative.

Another practical synthesis of 2H-1,3-benzoxazine derivatives involves catalysis by aldimine and trifluoromethanesulfonic acid.[28] This method is noted for its robustness and scalability with a broad range of substrates.[28]

Synthesis of 2H-benzo[b][2][4]oxazin-3(4H)-one Derivatives

This synthesis involves a multi-step process:

- Step 1: Reaction of 2-aminophenol with chloroacetic acid.[6]
- Step 2: Sulfonation of the product from Step 1 with chlorosulfonic acid.[6]
- Step 3: Subsequent nucleophilic substitution with various aryl amines to yield the final derivatives.[6]

Antimicrobial Activity Screening (Agar Diffusion Method)

Medium Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria,
 Sabouraud dextrose agar for fungi) is prepared and sterilized.



- Inoculation: The sterile medium is poured into Petri plates and allowed to solidify. The surface is then uniformly inoculated with a standardized suspension of the test microorganism.
- Disk Application: Sterile paper discs impregnated with known concentrations of the test benzoxazine compounds are placed on the agar surface.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
- Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc.[7]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

- Animal Grouping: Wistar rats are divided into control, standard (e.g., indomethacin-treated), and test groups (treated with benzoxazine derivatives).[19]
- Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.[19]
- Edema Induction: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.[19]
- Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[19]
- Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[19]

Viral Infectivity Assay

- Cell Culture: Host cells (e.g., Vero cells) are cultured in appropriate media.[21]
- Virus Treatment: The virus suspension (e.g., JEV, Zika, Dengue) is pre-incubated with different concentrations of the test compound (e.g., BZM-CDs) for a specific duration (e.g., 1

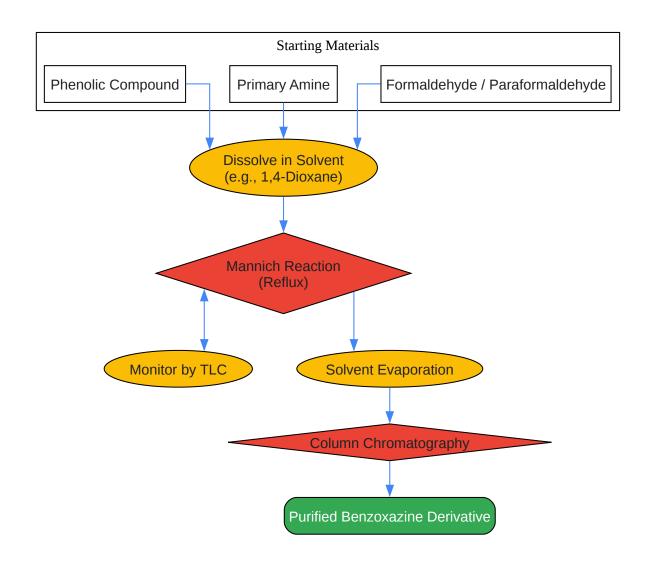


hour at 37°C).[21]

- Infection: The cell monolayers are then infected with the treated virus suspension.[21]
- Analysis: After incubation, the antiviral effect is quantified using methods such as immunofluorescence analysis to determine the percentage of infected cells or plaque reduction assays to measure the reduction in viral plaques.[29]

Visualizations: Workflows and Pathways General Synthesis Workflow for Benzoxazine Derivatives



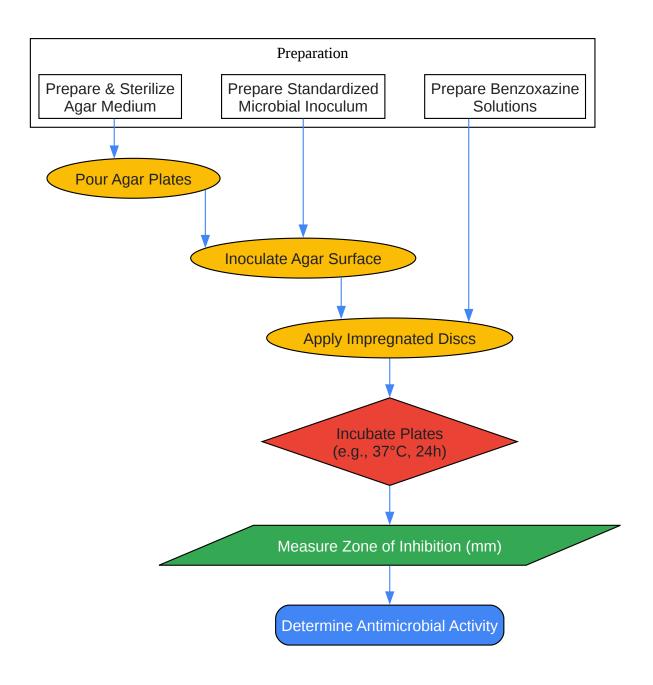


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Caption: General workflow for the synthesis of 1,3-benzoxazine derivatives via the Mannich reaction.

Experimental Workflow for Antimicrobial Screening



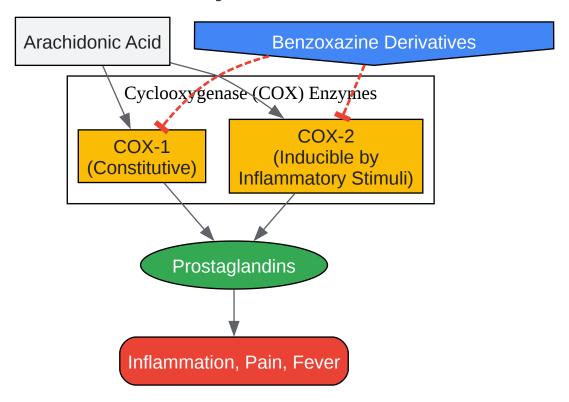


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Caption: Workflow for evaluating the antimicrobial activity of benzoxazine compounds using the agar diffusion method.



COX Inhibition Pathway in Inflammation



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Caption: Simplified pathway showing the inhibition of COX enzymes by benzoxazine derivatives to reduce inflammation.

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